molecular formula C3H11NO7P2 B017006 Pamidronic acid CAS No. 40391-99-9

Pamidronic acid

Numéro de catalogue: B017006
Numéro CAS: 40391-99-9
Poids moléculaire: 235.07 g/mol
Clé InChI: WRUUGTRCQOWXEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pamidronic acid (C₃H₁₁NO₇P₂, molecular weight 235.07 g/mol) is a nitrogen-containing bisphosphonate (BP) primarily used to inhibit osteoclast-mediated bone resorption in conditions such as osteoporosis, Paget’s disease, hypercalcemia of malignancy, and skeletal complications of metastatic cancers . Administered intravenously (90 mg monthly infusion over 2–3 hours), it exhibits high bone-binding affinity due to its bisphosphonate backbone and hydroxyl/amine functional groups, which enhance adsorption to hydroxyapatite in bone . Its mechanism involves disrupting the mevalonate pathway, inducing osteoclast apoptosis, and modulating bone turnover markers like RANKL and OPG .

Méthodes De Préparation

L'acide pamidronique peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction de l'acide 3-aminopropanoïque avec du trichlorure de phosphore et de l'acide phosphoreux dans des conditions contrôlées. La réaction se déroule généralement comme suit :

    Réaction de l'acide 3-aminopropanoïque avec du trichlorure de phosphore : Cette étape implique la formation d'un composé intermédiaire.

    Hydrolyse : Le composé intermédiaire est ensuite hydrolysé pour donner de l'acide pamidronique.

Les méthodes de production industrielle impliquent souvent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Par exemple, la préparation d'acide pamidronique radiomarqué pour l'imagerie osseuse implique l'utilisation d'une stratégie d'ester N-hydroxysuccinimide et d'une analyse par spectrométrie de masse en chromatographie liquide pour la validation .

Analyse Des Réactions Chimiques

Mechanism of Action and Chemical Interactions

Pamidronic acid's primary mechanism involves inhibiting bone resorption by osteoclasts [2, 3].

  • The bisphosphonate binds to hydroxyapatite in the bone .
  • During bone resorption, osteoclasts release the bisphosphonate, which is then taken into the osteoclast via endocytosis .
  • Inside the osteoclast, this compound disrupts podosomes, which are F-actin ring structures that osteoclasts use to bind to bone, thus preventing bone resorption .
  • Nitrogen-containing bisphosphonates like pamidronate induce apoptosis in hematopoietic tumor cells by disrupting the mevalonate pathway, specifically inhibiting enzymes like farnesyl diphosphate synthase . This leads to a lack of prenylation of proteins like Rap1, interfering with their function and inducing apoptosis . Pamidronate also activates caspases 3 and 9, further contributing to apoptosis .

In vivo Interactions and Biodistribution

Studies on radiolabeled pamidronate in rats show that it is rapidly adsorbed by bone and slowly eliminated through the kidneys .

  • Approximately 50% to 60% of the compound is quickly adsorbed by bone .
  • About 30% is found in the liver shortly after administration and then redistributed to bone or eliminated by the kidneys within 24 to 48 hours .
  • Pamidronate is rapidly cleared from circulation and taken up mainly by bones, liver, spleen, teeth, and tracheal cartilage .

Effects on Oral Mucosa Cells

In vitro studies using this compound (PA) and zoledronic acid (ZA) on oral mucosa cells have shown several effects :

These findings indicate that BPs like this compound can have dose-dependent effects on cell viability, apoptosis, proliferation, and migration .

Applications De Recherche Scientifique

Medical Uses

Pamidronic acid is indicated for several medical conditions:

  • Paget's Disease of Bone : This condition involves abnormal bone remodeling. This compound helps to reduce the excessive bone turnover associated with Paget's disease, leading to improved bone density and reduced pain.
  • Hypercalcemia of Malignancy : In patients with certain cancers, elevated calcium levels can occur due to bone metastases or tumor secretion of parathyroid hormone-related peptide (PTHrP). This compound effectively lowers serum calcium levels in these patients.
  • Osteolytic Bone Metastases : It is used to manage osteolytic lesions, particularly in breast cancer and multiple myeloma, by inhibiting osteoclast activity, which leads to reduced bone resorption and pain relief.

Radiopharmaceutical Applications

Recent studies have explored the use of this compound as a radiopharmaceutical agent for imaging purposes. Notably:

  • PET Imaging : this compound has been radiolabeled with gallium-68 ([^68Ga]) and used in positron emission tomography (PET) for bone imaging. Research shows that the compound has a high affinity for bone tissue, making it suitable for detecting osteoblastic activity in various bone disorders .
    Study Findings
    [^68Ga]Ga-NODAGA-pamidronic acidDemonstrated improved blood clearance and renal excretion compared to other agents, enhancing image quality in PET scans .
    [^18F]AlF-NOTA-pamidronic acidShowed significant cellular uptake in osteoblasts and osteosarcoma cells, indicating potential for targeted imaging .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study on Paget's Disease : A patient with severe Paget's disease experienced significant pain relief and improved mobility after treatment with this compound, demonstrating its effectiveness in managing symptoms associated with this condition.
  • Long-term Therapy in Fibrous Dysplasia : A 12-year-old girl with facial polyostotic fibrous dysplasia was treated with this compound alongside cabergoline. The combination therapy resulted in stabilization of her condition over an extended period, showcasing the drug's utility beyond traditional indications .

Mécanisme D'action

Pamidronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Once inside the osteoclasts, this compound disrupts the mevalonate pathway, leading to the inhibition of farnesyl pyrophosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, ultimately leading to osteoclast apoptosis and reduced bone resorption .

Comparaison Avec Des Composés Similaires

Comparison with Similar Bisphosphonates

Zoledronic Acid

Zoledronic acid, a third-generation BP, demonstrates superior clinical efficacy and convenience compared to pamidronic acid:

  • Hypercalcemia of Malignancy: A single 4 mg dose of zoledronic acid normalized serum calcium faster (4 days vs. 7 days) and sustained effects longer (median relapse time: 30–40 days vs. 18 days) than this compound (90 mg) .
  • Skeletal-Related Events (SREs) : In metastatic breast cancer, zoledronic acid reduced the risk of SREs by an additional 20% compared to this compound, with prolonged median time to first SRE (>4 months longer) .
  • Administration : Zoledronic acid requires a shorter infusion time (15 minutes vs. 2 hours) and less frequent dosing (every 3–4 weeks vs. monthly), improving patient compliance .
  • Bone Affinity: Despite its clinical potency, this compound has higher bone-binding affinity in vitro, as ranked by Ebitino et al.: this compound > alendronic acid > zoledronic acid > risedronic acid > ibandronic acid .
Parameter This compound Zoledronic Acid
Dose for HCM 90 mg IV 4 mg IV
Time to Calcium Norm. 7 days 4 days
Median Relapse Duration 18 days 30–40 days
SRE Risk Reduction Baseline +20% vs. Pamidronic
Infusion Duration 2–3 hours 15 minutes

Alendronic Acid

Alendronic acid, an oral BP, is less potent in bone targeting. This compound’s bone-binding capacity is 2–3 times higher, making it more suitable for conditions requiring rapid and robust osteoclast inhibition, such as acute hypercalcemia .

Clodronate

Risedronic Acid and Ibandronic Acid

Risedronic acid and ibandronic acid are less potent in bone affinity and clinical outcomes. This compound’s hydroxyl and amine groups enhance hydroxyapatite binding, whereas ibandronic acid’s lower affinity correlates with reduced efficacy in severe osteolytic lesions .

Activité Biologique

Pamidronic acid, a second-generation nitrogen-containing bisphosphonate, is primarily used to treat various bone-related conditions, including hypercalcemia of malignancy, Paget's disease, and osteolytic bone metastases. Its biological activity is centered on inhibiting osteoclast-mediated bone resorption, making it a critical agent in managing conditions characterized by excessive bone loss.

This compound works by binding to hydroxyapatite in the bone matrix, where it inhibits osteoclasts—cells responsible for bone resorption. The mechanism involves the following steps:

  • Binding to Bone : this compound is absorbed into the bone matrix and binds to hydroxyapatite.
  • Inhibition of Osteoclast Activity : Upon osteoclast-mediated bone resorption, this compound is released and taken up by osteoclasts through endocytosis.
  • Induction of Apoptosis : Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, leading to impaired protein prenylation. This disruption results in apoptosis of osteoclasts and reduced bone resorption activity .

Clinical Applications

This compound is indicated for several conditions:

  • Hypercalcemia of Malignancy : It effectively reduces elevated calcium levels in patients with cancer.
  • Paget's Disease : It helps manage abnormal bone remodeling.
  • Osteolytic Bone Metastases : It mitigates complications associated with metastatic cancer affecting the bones.

Efficacy in Pain Management

A significant study evaluated pamidronate's effectiveness in controlling pain associated with metastatic prostate cancer. In a multicenter randomized trial involving patients with bone pain due to metastatic disease, pamidronate was administered intravenously. The results indicated no significant difference in pain relief or mobility compared to placebo; however, urinary bone resorption markers were suppressed in the pamidronate group .

Case Study 1: Pediatric Use

A case study involving a 12-year-old girl treated with this compound for polyostotic fibrous dysplasia demonstrated its effectiveness in managing skeletal abnormalities associated with this condition. The treatment resulted in improved bone density and reduced skeletal complications over time .

Research Findings on Cellular Mechanisms

Recent research has highlighted the broader cellular effects of this compound beyond osteoclast inhibition. Studies indicate that bisphosphonates like pamidronate may also reduce tumor burden by affecting tumor cell behavior, including invasion and angiogenesis. These secondary effects are attributed to alterations in cellular processes such as cytoskeletal organization and vesicular trafficking .

Comparative Biological Activity

The table below summarizes the biological activity of this compound compared to other bisphosphonates:

BisphosphonateMechanism of ActionPrimary IndicationsEfficacy in Pain Management
This compoundInhibits osteoclast activity; induces apoptosisHypercalcemia, Paget's disease, Osteolytic lesionsLimited evidence
Zoledronic AcidSimilar to pamidronate but more potentOsteoporosis, Paget's disease, Cancer-related hypercalcemiaMore effective
AlendronateInhibits osteoclasts; reduces fracture riskOsteoporosisEffective

Q & A

Basic Research Questions

Q. What are the key chemical properties of pamidronic acid, and how do they influence its pharmacological activity?

this compound (3-amino-1-hydroxypropylidene-1,1-bisphosphonate) has a molecular formula of C₃H₁₁NO₇P₂ and molecular weight 235.06. Its bisphosphonate backbone enables strong binding to hydroxyapatite in bone, while the amino group enhances osteoclast inhibition. These properties dictate its pharmacokinetics, such as renal clearance and bone-targeting efficiency . To validate these properties, researchers should employ X-ray crystallography for structural analysis and in vitro assays (e.g., hydroxyapatite binding tests) to quantify affinity .

Q. What experimental methodologies are recommended for synthesizing and characterizing this compound?

Synthesis involves reacting β-alanine with phosphorus oxychloride (POCl₃) and phosphoric acid to form the bisphosphonate structure. Post-synthesis, purity can be confirmed via elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). For characterization, use thermogravimetric analysis (TGA) to assess thermal stability and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups .

Q. How can researchers design in vitro studies to evaluate this compound’s osteoclast inhibition efficacy?

Use osteoclast precursors (e.g., RAW 264.7 cells) differentiated with RANK ligand. Treat cells with this compound at varying concentrations (e.g., 1–100 µM) and measure tartrate-resistant acid phosphatase (TRAP) activity. Include controls with zoledronic acid (a stronger bisphosphonate) and negative controls (untreated cells). Replicate experiments in triplicate and use ANOVA for statistical analysis .

Advanced Research Questions

Q. How can contradictions in dissociation constant (pKa) data for this compound be resolved?

Literature discrepancies in pKa values (e.g., due to ionic strength or temperature variations) require standardization. Conduct potentiometric titrations in controlled conditions (0.10 M KCl, 25°C) using a glass electrode. Compare results with micellar media (e.g., cetylpyridinium chloride) to assess environmental effects. Validate findings via computational methods (e.g., COSMO-RS simulations) .

Q. What are the challenges in chromatographic analysis of this compound, and how can they be mitigated?

this compound’s hydrophilicity and lack of chromophores limit UV-Vis detection. Use ion-pair chromatography with mass spectrometry (IP-LC/MS) or precolumn derivatization with agents like o-phthalaldehyde to enhance detectability. Alternatively, employ anion-exchange chromatography with refractive index detection, as recommended in pharmacopeial methods .

Q. How should researchers design in vivo models to evaluate this compound’s bone restoration efficacy in disease contexts (e.g., tuberculous osteomyelitis)?

Use a murine model of tuberculous osteomyelitis (e.g., Mycobacterium tuberculosis inoculation in tibia). Administer this compound (1–5 mg/kg, intravenously) alongside standard anti-tubercular drugs. Monitor bone density via micro-CT and histopathology for osteoblast/osteoclast activity. Include a control group receiving saline and adjust for confounding variables (e.g., immune response) using multivariate regression .

Q. What methodological considerations are critical for ensuring reproducibility in this compound studies?

Document experimental parameters rigorously:

  • Synthesis : Reaction time, temperature, and stoichiometric ratios.
  • In vitro assays : Cell passage number, culture medium composition, and incubation duration.
  • Analytical methods : HPLC column type, mobile phase pH, and detector settings. Publish raw data and calibration curves in supplementary materials, adhering to guidelines like those in the Beilstein Journal of Organic Chemistry .

Q. Data Interpretation and Conflict Resolution

Q. How can researchers address conflicting results in this compound’s pharmacokinetic profiles across studies?

Perform meta-analyses of published data, stratifying by variables like dosage form (oral vs. intravenous) or patient demographics (renal impairment vs. healthy). Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Conduct in silico pharmacokinetic simulations (e.g., using GastroPlus) to identify bioavailability-limiting factors .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s therapeutic applications?

Apply the PICO framework :

  • Population : Postmenopausal women with osteoporosis.
  • Intervention : this compound (60 mg IV every 3 months).
  • Comparison : Placebo or alendronate.
  • Outcome : Change in lumbar spine BMD over 12 months. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure access to clinical cohorts and ethical approval for human trials .

Propriétés

IUPAC Name

(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUUGTRCQOWXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57248-88-1 (di-hydrochloride salt)
Record name Pamidronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023414
Record name Pamidronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pamidronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.58e+01 g/L
Record name Pamidronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis.
Record name Pamidronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

40391-99-9
Record name Pamidronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40391-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamidronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamidronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pamidronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-1-hydroxypropylidene)bisphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAMIDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pamidronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254-262
Record name Pamidronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

The mixture of 5 eq. phosphorous acid and β-alanine is heated to form a melt. Morpholine (1 eq.) is slowly added. The reaction is cooled to about 70° C. and 2 eq. of PCl3 are added. The mixture is heated for about 3.5 hours. Then the reaction is hydrolyzed in aqueous acid at about 75° C. for about 0.5 hours. Crystallization from aqueous acid/IPA, affords pamidronate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

206 gm (1.5 mols) of phosphorus trichloride are slowly dropped while stirring into a mixture heated in a boiling water bath of 89.1 gm (1 mol) of β-alanine, 123 gm (1.5 mols) of phosphorous acid, and 500 ml of chlorobenzene, and heating on the boiling water bath is continued for a further 3 hours. During this time the contents of the flask become solid. After the reaction is finished, 600 ml of water are added and the product is heated for a short time, treated with animal charcoal and filtered while hot. The 3-amino-1-hydroxypropane-1,1-diphosphonic acid gradually crystallizes out from the aqueous phase in a cooling cabinet. The mother liquor is concentrated and treated with methanol, whereupon still further diphosphonic acid is precipitated. The 3-amino-1-hydroxypropane-1,1-diphosphonic acid is then recrystallized from water.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
89.1 g
Type
reactant
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension of 3-aminopropionic acid (25 g, 0.280 mol) and phosphorous acid (34.5 g, 0.421 mol) in sulfolane (90 ml) is heated to 75° C. for 30 min. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (83 ml, 0.954 mol) while maintaining the temperature at 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (250 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is charcoalized and is heated at 100° C. for 3 hrs, cooled to ambient temperature. Cooled the charcoalized solution and stirred for 4 hrs at 0-5° C. The crystallized product is filtered, washed sequentially with chilled water (100 ml), rectified spirit (75 ml) and dried in air oven at 55-60° C. until water content is less than 0.5% w/w. Yield 41.4 g, (62.7%), appearance: white crystalline solid, purity >99.0%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pamidronic acid
Pamidronic acid
Pamidronic acid
Pamidronic acid
Pamidronic acid
Pamidronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.